molecular formula C15H28O2 B12651024 2-Butyloctyl acrylate CAS No. 93841-23-7

2-Butyloctyl acrylate

Cat. No.: B12651024
CAS No.: 93841-23-7
M. Wt: 240.38 g/mol
InChI Key: YIQQHZJOSHVSCQ-UHFFFAOYSA-N
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Description

2-Butyloctyl acrylate is an organic compound with the molecular formula C15H28O2. It is an ester formed from acrylic acid and 2-butyloctanol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Butyloctyl acrylate can be synthesized through the esterification of acrylic acid with 2-butyloctanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of reactants to the desired ester.

Industrial Production Methods

In industrial settings, this compound is produced using continuous flow processes. One such method involves the reaction of acryloyl chloride with 2-butyloctanol in the presence of a base like triethylamine. This process is carried out in a tubular reactor, which allows for efficient mixing and heat transfer, resulting in high yields and minimal side products .

Chemical Reactions Analysis

Types of Reactions

2-Butyloctyl acrylate undergoes various chemical reactions, including:

    Polymerization: It can polymerize to form poly(this compound), which is used in coatings, adhesives, and sealants.

    Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form acrylic acid and 2-butyloctanol.

    Addition Reactions: It can participate in addition reactions with nucleophiles due to the presence of the acrylate group.

Common Reagents and Conditions

    Polymerization: Initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) are used under controlled temperature conditions.

    Hydrolysis: Acidic or basic conditions with catalysts such as hydrochloric acid or sodium hydroxide.

    Addition Reactions: Nucleophiles such as amines or thiols can react with the acrylate group under mild conditions.

Major Products

    Polymerization: Poly(this compound)

    Hydrolysis: Acrylic acid and 2-butyloctanol

    Addition Reactions: Various substituted acrylates depending on the nucleophile used

Scientific Research Applications

2-Butyloctyl acrylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Butyloctyl acrylate primarily involves its ability to undergo polymerization and form cross-linked networks. The acrylate group is highly reactive and can participate in radical polymerization reactions, leading to the formation of long polymer chains. These polymers can interact with various molecular targets, such as proteins and cells, making them useful in biomedical applications .

Comparison with Similar Compounds

2-Butyloctyl acrylate can be compared with other acrylate esters such as:

    Butyl acrylate: Similar in structure but with a shorter alkyl chain, leading to different physical properties.

    Ethylhexyl acrylate: Known for its use in pressure-sensitive adhesives.

    Methyl acrylate: Has a lower molecular weight and is used in the production of acrylic fibers and resins.

The uniqueness of this compound lies in its longer alkyl chain, which imparts flexibility and hydrophobicity to the resulting polymers, making them suitable for specific applications where these properties are desired .

Properties

CAS No.

93841-23-7

Molecular Formula

C15H28O2

Molecular Weight

240.38 g/mol

IUPAC Name

2-butyloctyl prop-2-enoate

InChI

InChI=1S/C15H28O2/c1-4-7-9-10-12-14(11-8-5-2)13-17-15(16)6-3/h6,14H,3-5,7-13H2,1-2H3

InChI Key

YIQQHZJOSHVSCQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CCCC)COC(=O)C=C

Origin of Product

United States

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